Diosmetin 7-O-Benzoyl: Structural Characterization, Synthesis Logic, and Pharmacological Potential
Diosmetin 7-O-Benzoyl: Structural Characterization, Synthesis Logic, and Pharmacological Potential
Executive Summary
Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated flavone recognized for its broad-spectrum biological activities. However, its therapeutic application is often bottlenecked by poor bioavailability and rapid metabolic degradation. The synthesis of Diosmetin 7-O-Benzoyl represents a strategic structural modification. By selectively esterifying the highly reactive 7-hydroxyl position, researchers achieve two critical objectives: regioselective protection for downstream metabolite synthesis and lipophilic enhancement for targeted enzyme inhibition. This technical guide deconstructs the physical properties, self-validating synthesis protocols, and mechanistic applications of this vital derivative.
Structural Rationale: The Causality of 7-O-Benzoylation
The flavone backbone of Diosmetin contains three distinct hydroxyl groups (5-OH, 7-OH, and 3'-OH). Understanding the steric and electronic environment of these groups is paramount for controlled chemical modification:
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5-OH: Tightly engaged in an intramolecular hydrogen bond with the C4-carbonyl, rendering it poorly nucleophilic.
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7-OH: The most acidic and sterically accessible hydroxyl group, making it the primary site for electrophilic attack.
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3'-OH: Moderately reactive but less acidic than the 7-OH.
By selectively reacting the 7-OH with a benzoyl group, the molecule is transformed into Diosmetin 7-O-Benzoyl. This modification acts as a robust protecting group. With the 7-OH masked, synthetic chemists can direct subsequent conjugations exclusively to the 3'-OH position, enabling the precise synthesis of complex human metabolites such as1[1]. Furthermore, the bulky benzoyl moiety significantly increases the molecule's lipophilicity, which is a prerequisite for crossing biological membranes and docking into hydrophobic enzyme pockets[2].
Quantitative Physicochemical Profiling
The following table summarizes the core physical and chemical parameters of Diosmetin 7-O-Benzoyl, providing a baseline for analytical verification.
Table 1: Physicochemical Properties of Diosmetin 7-O-Benzoyl
| Parameter | Value / Description |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl benzoate |
| Molecular Formula | C₂₃H₁₆O₇[3] |
| Molecular Weight | 404.37 g/mol [3] |
| TRC Product Code | D450615[4] |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in Pyridine, DMSO; weakly soluble in Methanol |
| Thermodynamic Stability | Stable under ambient conditions; requires storage at 0–8 °C for long-term preservation |
Self-Validating Synthesis Protocol
The synthesis of Diosmetin 7-O-Benzoyl relies on a regioselective acylation mechanism[5]. The following step-by-step protocol is designed as a self-validating system , ensuring that each phase of the reaction provides immediate, observable feedback to the chemist.
Step-by-Step Methodology
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Activation and Solvation: Dissolve 1.0 equivalent of anhydrous Diosmetin in dry pyridine.
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Causality: Pyridine is explicitly chosen for its dual functionality. It acts as an excellent solvent for the highly polar aglycone and serves as an acid scavenger. As the reaction proceeds, pyridine neutralizes the generated hydrochloric acid to form pyridinium chloride, driving the esterification equilibrium forward[5].
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Regioselective Acylation: Cool the solution to 0 °C and add 1.1 equivalents of benzoyl chloride dropwise. Gradually elevate the reaction temperature to 40–45 °C.
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Causality: The slight molar excess of acyl chloride ensures complete conversion. Mild heating (40–45 °C) provides the exact activation energy required to esterify the 7-OH without overcoming the higher energy barrier that would lead to unwanted 3'-OH acylation[5].
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Dichloromethane:Methanol, 95:5).
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Validation Logic: The reaction is self-validating. Because the benzoyl group masks the polar 7-OH, the product exhibits a significantly higher retention factor (Rf) than the starting material. The reaction is complete only when the lower-Rf Diosmetin spot is entirely consumed.
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Quenching and Precipitation: Pour the reaction mixture into vigorously stirred, ice-cold water.
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Validation Logic: The sudden shift in solvent polarity forces the highly hydrophobic Diosmetin 7-O-Benzoyl to rapidly precipitate as a solid, while the unreacted pyridine and pyridinium chloride salts remain dissolved in the aqueous phase[5].
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Purification: Filter the crude precipitate under a vacuum and recrystallize from isopropanol or methanol to yield the final purified product.
Synthesis workflow of Diosmetin 7-O-Benzoyl highlighting self-validating purification steps.
Analytical Characterization Standards
To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be met:
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High-Performance Liquid Chromatography (HPLC): Must demonstrate >98% peak area purity. The increased lipophilicity will result in a longer retention time on a C18 reverse-phase column compared to the parent Diosmetin.
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¹H-NMR Spectroscopy: The definitive proof of regioselective 7-O-benzoylation is the disappearance of the broad singlet corresponding to the 7-OH proton (typically around 10.8 ppm in DMSO-d6) and the emergence of a multiplet integrating for 5 protons in the aromatic region (7.5–8.1 ppm), corresponding to the newly attached benzoyl ring[5].
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Mass Spectrometry (ESI-MS): Must yield an [M+H]⁺ pseudo-molecular ion peak at m/z 405.09.
Pharmacological Mechanisms & Application Logic
Diosmetin 7-O-Benzoyl is not merely a passive synthetic intermediate; its structural architecture makes it a highly valuable pharmacophore in drug discovery.
A. Neurodegenerative Disease Targeting (BACE-1 & AChE)
The introduction of the bulky benzoyl moiety fundamentally alters the pharmacokinetic profile of the flavonoid. In silico docking studies and in vitro evaluations demonstrate that lipophilic esterification enhances the molecule's ability to dock into the5[5]. The benzoyl ring facilitates critical pi-pi and hydrophobic interactions with the catalytic dyad residues (Asp32 and Asp228), effectively inhibiting the enzyme responsible for amyloid-beta cleavage[5]. This mechanism is a cornerstone for developing novel therapeutics targeting Alzheimer's disease[2].
B. Modulation of Multidrug Resistance (MDR)
Flavonoid derivatives with bulky, lipophilic side chains have been extensively studied for their ability to modulate multidrug resistance in cancer cell lines. By increasing the overall lipophilicity (logP) of the flavone core, benzoylated derivatives can interact more effectively with6, acting as competitive inhibitors and restoring the intracellular accumulation of chemotherapeutic agents like doxorubicin[6].
Dual-pathway utility of Diosmetin 7-O-Benzoyl in metabolite synthesis and enzyme inhibition.
References
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CymitQuimica / Toronto Research Chemicals. "Diosmetin 7-O-Benzoyl | TRC Applications". CymitQuimica. 1
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Fisher Scientific / TRC. "5MG Diosmetin 7-O-Benzoyl, Product Code: 30373715". Fisher Scientific. 4
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ChemDBS. "Diosmetin 7-O-Benzoyl Physical Properties (MW: 404.37)". ChemDBS. 3
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MDPI. "Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity". Molecules. 5
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National Institutes of Health (NIH) / PMC. "Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions". PMC. 2
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ACS Publications. "Flavonoid-Related Modulators of Multidrug Resistance: Synthesis, Pharmacological Activity, and Structure−Activity Relationships". Journal of Medicinal Chemistry. 6
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- 3. 地奥美汀 7-O-苯甲酰 [chemdbs.com]
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